molecular formula C15H18N2O3 B3086966 4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]benzoic acid CAS No. 1169970-27-7

4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]benzoic acid

Cat. No.: B3086966
CAS No.: 1169970-27-7
M. Wt: 274.31 g/mol
InChI Key: MFGNITQFGBSRTP-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)-methyl]benzoic acid is a chemical compound of interest in medicinal chemistry and life sciences research, particularly in the development of novel therapeutic agents. The core structure of pyrazole-based benzoic acid derivatives has been identified as a valuable scaffold in antibiotic discovery, showing potent activity against drug-resistant bacterial strains such as Staphylococcus aureus and Acinetobacter baumannii . The specific 3,4,5-trimethyl substitution on the pyrazole ring in this compound may influence its electronic properties, lipophilicity, and overall bioavailability, potentially offering a unique profile for structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules, such as hydrazone derivatives, which have demonstrated significant growth inhibition of multi-drug resistant bacteria with minimum inhibitory concentration (MIC) values as low as 0.39 µg/mL in related compounds . Its application extends to serving as a precursor in organic synthesis, where it can be used to explore new chemical spaces in the search for enzyme inhibitors or receptor modulators. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-methoxy-3-[(3,4,5-trimethylpyrazol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-9-10(2)16-17(11(9)3)8-13-7-12(15(18)19)5-6-14(13)20-4/h5-7H,8H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGNITQFGBSRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC2=C(C=CC(=C2)C(=O)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)-methyl]benzoic acid typically involves the reaction of 4-methoxybenzoic acid with 3,4,5-trimethyl-1H-pyrazole in the presence of a suitable catalyst. The reaction conditions often include heating the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography or crystallization .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The benzoic acid group undergoes classical acid-catalyzed or base-mediated reactions:

Reaction Type Reagents/Conditions Product Supporting Literature
EsterificationROH, H₂SO₄ or DCC/DMAPMethyl/ethyl ester derivativesGeneral organic chemistry principles
Amide FormationNH₃ or amines, EDCl/HOBtAmide conjugatesSimilar sulfonamide syntheses
ReductionLiAlH₄ or BH₃·THFBenzyl alcohol derivativeNot directly observed; inferred from benzoic acid chemistry

Methoxy Group Reactivity

The methoxy substituent at the 4-position is typically stable but can participate in:

Reaction Type Reagents/Conditions Product Notes
DemethylationBBr₃ or HIHydroxybenzoic acid derivativeRequires harsh conditions; no experimental data for this compound
Electrophilic SubstitutionHNO₃/H₂SO₄ (nitration)Nitro-substituted derivativePyrazole’s directing effects may influence regioselectivity

Pyrazole Ring Reactivity

The 3,4,5-trimethylpyrazole moiety may undergo:

Reaction Type Reagents/Conditions Product Examples from Analogous Systems
Alkylation/HalogenationCH₃I or Cl₂/FeCl₃Quaternary ammonium salts or chlorinated pyrazolesObserved in pyrazoloquinoline syntheses
Coordination ChemistryTransition metal salts (e.g., Zn²⁺, Cu²⁺)Metal complexesPyrazole ligands in catalysis/photophysics
CyclocondensationAldehydes/ketones, acid/baseHeterocyclic fused systemsFriedländer-type reactions with aminocarbonyl compounds

Synthetic Pathways and Modifications

While the exact synthesis of this compound is not detailed in the literature, its structure suggests:

  • Key Step : Coupling of 3,4,5-trimethylpyrazole with a bromomethyl-substituted benzoic acid precursor via nucleophilic substitution.

  • Supporting Evidence : Similar benzyl-linked pyrazole syntheses use Mitsunobu or Ullmann coupling .

Biological and Pharmacological Relevance

Though no direct studies exist, structural analogs highlight potential applications:

  • Antimicrobial Activity : Pyrazole-benzoic acid hybrids show efficacy against bacterial strains .

  • Enzyme Inhibition : Methylated pyrazoles act as kinase or PDE inhibitors in drug discovery .

Stability and Degradation

  • Thermal Stability : Likely stable below 200°C, based on methylated pyrazole derivatives .

  • Photodegradation : Azobenzene analogs undergo cis-trans isomerization under UV light , but this compound lacks an azo group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including 4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]benzoic acid, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. For instance, the compound has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property makes it a potential candidate for treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease .

Analgesic Effects
In addition to its anti-inflammatory properties, there is evidence suggesting that this compound may possess analgesic effects. Preliminary studies indicate that it can reduce pain responses in animal models, making it a potential candidate for pain management therapies .

Agricultural Applications

Pesticide Development
The unique structure of this compound has led to its exploration in pesticide development. Its derivatives have shown potential as effective fungicides and insecticides, providing a means to protect crops from various pests without causing significant harm to beneficial organisms .

Herbicide Properties
Recent studies have also evaluated the herbicidal activity of this compound. It has been found to inhibit the growth of certain weed species while being less toxic to crops, indicating its potential use in sustainable agricultural practices .

Material Science Applications

Polymer Chemistry
The compound's ability to act as a monomer or additive in polymer synthesis has been explored. It can enhance the thermal stability and mechanical properties of polymers when incorporated into their structure. This application is particularly relevant in developing materials for high-performance applications such as aerospace and automotive industries .

Nanotechnology
In nanotechnology, this compound has been utilized in the synthesis of nanoparticles with tailored properties. These nanoparticles can be employed in drug delivery systems or as catalysts in various chemical reactions due to their increased surface area and reactivity .

Case Studies

Study Focus Area Findings
Anticancer ActivityDemonstrated significant inhibition of cancer cell growth in vitro.
Anti-inflammatory PropertiesReduced levels of pro-inflammatory cytokines in treated models.
Pesticide DevelopmentEffective against specific pests with low toxicity to beneficial insects.
Polymer ChemistryEnhanced mechanical properties in polymer composites.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)-methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of the target compound with similar derivatives:

Compound Name (Reference) Substituents on Pyrazole/Hybrid Core Benzoic Acid Position Molecular Weight (g/mol) Key Functional Groups Pharmacological Notes
Target Compound 3,4,5-Trimethylpyrazole 3-position 274.31 4-Methoxy, trimethylpyrazole Hypothesized metabolic stability
4-[[4-[2-(Hydroxyamino)-2-oxo-ethyl]-3,5-diphenyl-pyrazol-1-yl]methyl]benzoic acid 3,5-Diphenyl, 4-(hydroxyamino-oxoethyl) 4-position 413.47 Hydroxyamino-oxoethyl, diphenyl Synthesis via NaOCH₃ and hydroxylamine HCl
3-[4-(2-Hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid 4-(2-Hydroxyethyl), 3-methoxycarbonyl 3-position 306.27 5-Oxo dihydropyrazole, hydroxyethyl Enhanced polarity due to hydroxyethyl
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Benzothiazole-pyrazoline hybrid N/A 407.51 Benzothiazole, 4-methoxyphenyl Antitumor, antidepressant activities
4-[4-[(E)-[(3-Fluorophenyl)hydrazono]methyl]-3-(7-hydroxy-2-oxo-chromen-3-yl)pyrazol-1-yl]benzoic acid Coumarin-3-yl, 3-fluorophenyl hydrazone 4-position 460.42 Coumarin, fluorophenyl Fluorescence properties, diverse bioactivity
4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid 4-Amino, 3-trifluoromethyl 4-position 285.22 Trifluoromethyl, amino Electron-withdrawing effects on bioavailability

Pharmacological and Physicochemical Properties

  • Metabolic Stability: The absence of reactive groups (e.g., hydroxyl, amino) in the target compound may reduce susceptibility to phase I/II metabolism relative to ’s amino-trifluoromethyl derivative.
  • Bioactivity : While the target compound’s bioactivity is unspecified, ’s benzothiazole-pyrazoline hybrid demonstrates antitumor activity, suggesting structural motifs (e.g., aromatic substituents) critical for efficacy .

Biological Activity

4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]benzoic acid (CAS No. 1169970-27-7) is a benzoic acid derivative with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, including anti-inflammatory, anticancer, and antimicrobial properties.

  • Molecular Formula : C15H18N2O3
  • Molecular Weight : 274.32 g/mol
  • Structure : The compound features a methoxy group and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of benzoic acid have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . The pyrazole ring may contribute to this effect by interacting with inflammatory mediators.

2. Anticancer Properties

Studies have explored the anticancer potential of benzoic acid derivatives, including those with pyrazole substitutions. In vitro assays have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines, including HeLa and HepG2 cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
4-Methoxy-3-pyrazole derivativeHeLa54.25% growth inhibitionApoptosis induction
4-Methoxy-3-pyrazole derivativeHepG238.44% growth inhibitionCell cycle arrest

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been noted against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism may involve disruption of bacterial cell membranes or inhibition of DNA synthesis.

Case Studies

A recent study evaluated the biological activity of various benzoic acid derivatives, including those featuring pyrazole rings. The findings indicated that these compounds could significantly activate proteasomal and autophagic pathways in fibroblast cells, suggesting a role in enhancing protein degradation systems . This is particularly relevant for aging-related diseases where proteostasis is compromised.

In Silico Studies

In silico docking studies have suggested that this compound may interact effectively with key enzymes involved in inflammation and cancer progression. These studies predict strong binding affinities to targets such as cathepsins B and L, which are crucial for proteolytic processes in cells .

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)-methyl]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Mannich reactions or condensation reactions between pyrazole derivatives and benzoic acid precursors. For example, pyrazole-containing intermediates (e.g., 3,4,5-trimethylpyrazole) can be functionalized via alkylation or coupling reactions with methoxy-substituted benzoic acid derivatives.
  • Optimization : Use ethanol or methanol as solvents with catalytic glacial acetic acid under reflux (65–80°C for 4–6 hours). Monitor reaction progress via TLC or HPLC .
  • Purification : Recrystallize from methanol or ethanol to achieve >95% purity. Validate purity via melting point analysis and NMR spectroscopy .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • 1H/13C NMR : Identify methoxy (δ ~3.8 ppm), pyrazole methyl groups (δ 2.1–2.5 ppm), and benzoic acid protons (δ 6.5–8.0 ppm) .
  • IR : Confirm carbonyl (C=O) stretches at ~1720 cm⁻¹ and O-H (benzoic acid) at ~3400 cm⁻¹ .
  • X-ray Crystallography : Use SHELXL or SHELXTL for single-crystal refinement. For example, pyrazole-benzoic acid hybrids often crystallize in monoclinic systems (space group P21/c) with Z = 4 .

Q. What are the preliminary biological screening strategies for this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion assays. Prepare serial dilutions (1–100 µg/mL) in DMSO .
  • Enzyme Inhibition : Screen against COX-2 or NF-κB using fluorescence-based assays. IC50 values can be calculated via dose-response curves .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2). Focus on hydrogen bonding with the benzoic acid moiety and hydrophobic interactions with pyrazole methyl groups .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., methoxy position) with antimicrobial IC50 values. Apply MLR (Multiple Linear Regression) models using descriptors like logP and polar surface area .

Q. How do crystallographic data resolve contradictions in reported tautomeric forms of pyrazole-benzoic acid hybrids?

  • Methodological Answer :
  • Tautomer Analysis : Compare X-ray structures of analogous compounds (e.g., 4-hydroxy-3-pyrazolyl benzoic acids). Pyrazole N-H tautomers often stabilize via intramolecular hydrogen bonds with the methoxy group .
  • SHELX Refinement : Apply disorder modeling in SHELXL to resolve overlapping electron density for methyl groups on pyrazole rings .

Q. What strategies mitigate degradation during long-term stability studies of this compound?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC-MS. Primary degradants often result from ester hydrolysis or oxidation of the methoxy group .
  • Formulation : Use lyophilization or encapsulation in cyclodextrins to protect the benzoic acid moiety .

Q. How can regioselective functionalization of the pyrazole ring be achieved?

  • Methodological Answer :
  • Directed Metalation : Use LDA (Lithium Diisopropylamide) at −78°C to deprotonate the pyrazole N-H group, followed by electrophilic quenching (e.g., alkyl halides) .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4-methoxyphenylboronic acid) catalyzed by Pd(PPh3)4 in THF/water .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity between similar pyrazole-benzoic acid derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare IC50 values across studies using standardized protocols (e.g., MTT vs. resazurin assays). Note that substituent positioning (e.g., 3,4,5-trimethyl vs. 4-ethyl groups) significantly impacts lipophilicity and membrane permeability .
  • Structural Analogues : Synthesize and test 3-(4-ethyl-pyrazolyl)benzoic acid (CAS 1266405-58-6) as a control to isolate methyl group effects .

Tables of Key Data

Property Value/Method Reference
Melting Point 156–158°C (recrystallized from methanol)
LogP (Predicted) 2.8 ± 0.3 (ACD/Labs)
Crystallographic System Monoclinic, P21/c, Z = 4
Antimicrobial IC50 12.5 µg/mL (S. aureus)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.